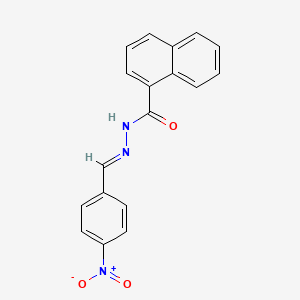![molecular formula C11H16N2O4 B5556124 4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)
4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and study of complex organic molecules like "4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol" involve understanding their synthesis pathways, molecular structure, and various properties. These compounds often find applications in diverse fields including materials science, pharmaceuticals, and organic chemistry research.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step chemical reactions, starting from simpler molecules. While specific synthesis routes for "4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol" are not detailed, related compounds such as 1,5-benzoxazepines and benzodiazepines have been synthesized through one-pot, microwave-assisted, solvent-free conditions, indicating the potential for innovative synthesis methods for similar complex molecules (Neochoritis et al., 2010).
Molecular Structure Analysis
Determining the molecular structure is crucial for understanding the behavior and reactivity of a compound. Techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations are commonly used. For example, the structure of closely related isoxazole derivatives has been elucidated through single crystal X-ray diffraction and DFT studies, offering insights into their geometric and electronic structures (Long et al., 2019).
Chemical Reactions and Properties
The reactivity and chemical behavior of organic molecules are influenced by their functional groups and molecular structure. For instance, the prototropic tautomerism and related reactivity of oxo/thioxo derivatives have been explored, shedding light on the stability and reactivity patterns of such compounds (Lamsabhi et al., 2002).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are fundamental for the practical application of any chemical compound. Studies on related compounds provide a basis for understanding how structural features affect these properties. For example, the physical form and stability of compounds can be significantly influenced by their crystal packing and intermolecular interactions, as demonstrated in structural analyses (Macías et al., 2011).
Chemical Properties Analysis
The chemical properties of a compound, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are essential for its functional application. While direct studies on "4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol" are not found, research on similar molecules provides valuable insights. For example, the synthesis and reactivity of oxazolin-5-ones illustrate the impact of substituents on the molecule's behavior in chemical reactions (Singh & Singh, 2000).
Applications De Recherche Scientifique
Prototropic Tautomerism in Heterocyclic Compounds
A study by Lamsabhi et al. (2002) explored the prototropic tautomerism of derivatives related to triazepines, emphasizing the stability of various tautomers through density functional theory (DFT) methods. This research is significant for understanding the chemical behavior and stability of complex heterocyclic compounds, which may be relevant to the study of "4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol" and its potential applications in scientific research (Lamsabhi et al., 2002).
Photochemical Studies and Intermediate Capture
Nunes et al. (2013) investigated the photochemistry of 3,5-dimethylisoxazole, capturing and characterizing elusive intermediates like nitrile ylides during isoxazole-oxazole photoisomerization. Such studies are pivotal for understanding the reactivity and transformation pathways of compounds with isoxazole units, potentially offering insight into the photochemical behavior of related compounds (Nunes et al., 2013).
Synthesis and Application in Heterocyclic Chemistry
Research by Bacchi et al. (2005) on the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation showcases methods for creating complex heterocyclic structures. This synthesis route could be of interest for developing novel compounds with similar backbones or functionalities as "4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol" (Bacchi et al., 2005).
Antioxidant Activity and Synthetic Methodologies
The study by Neochoritis et al. (2010) on the synthesis and evaluation of amino-1,5-benzoxazepines for antioxidant activity highlights the interest in synthesizing and assessing the biological activities of novel heterocyclic compounds. Such research indicates the broader scientific endeavor to discover and utilize complex molecules with potential therapeutic benefits (Neochoritis et al., 2010).
Mécanisme D'action
The phthalazinone moiety of DDT26 was found to mimic the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 . Furthermore, DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Orientations Futures
The development of novel therapeutic agents with different mechanisms of action is of significant clinical value, especially in the treatment of diseases like cancer where resistance to traditional chemotherapeutic agents is common . Isoxazole derivatives, such as “4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol”, present potential lead compounds for the development of potent anti-cancer agents targeting BRD4 .
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(6-hydroxy-1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-7-10(8(2)17-12-7)11(15)13-3-4-16-6-9(14)5-13/h9,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSUPLYHAWDBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCOCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



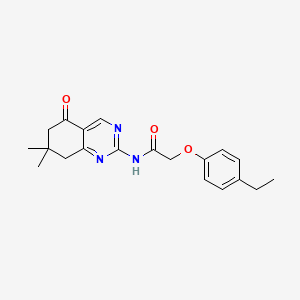

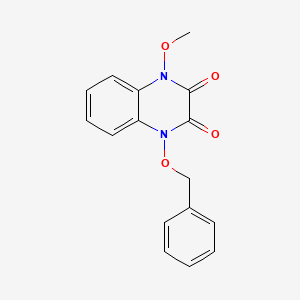
![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)
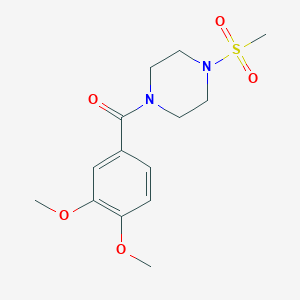
![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)
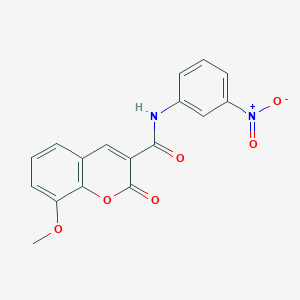
![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)
![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)
![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)
